molecular formula C12H12F3NO3S B506071 Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 297743-78-3

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B506071
CAS No.: 297743-78-3
M. Wt: 307.29g/mol
InChI Key: AUBUTUXRWIGHTD-UHFFFAOYSA-N
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Description

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a trifluoroacetylated amino group at position 2 and a methyl ester at position 2. The trifluoroacetyl group enhances the compound's electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmacological studies, particularly in analgesic and anti-inflammatory applications . Its synthesis typically involves acylation of the amino group on the benzothiophene scaffold using trifluoroacetic anhydride under controlled conditions .

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c1-19-10(17)8-6-4-2-3-5-7(6)20-9(8)16-11(18)12(13,14)15/h2-5H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUTUXRWIGHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Core Formation

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates from ketones, cyanoacetates, and elemental sulfur. For this compound, cyclohexanone reacts with methyl cyanoacetate and sulfur in the presence of a base such as morpholine or diethylamine.

Reaction Conditions

  • Reactants : Cyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

  • Solvent : Ethanol or methanol.

  • Catalyst : Morpholine (10 mol%).

  • Temperature : Reflux (78–90°C).

  • Time : 6–12 hours.

The reaction proceeds via a Knoevenagel condensation between cyclohexanone and methyl cyanoacetate, followed by sulfur incorporation and cyclization to yield methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Key Considerations

  • Yield Optimization : Excess sulfur and extended reaction times improve cyclization efficiency.

  • Purification : The crude product is typically isolated via filtration and recrystallized from ethanol/water mixtures, yielding 60–75% pure product.

Trifluoroacetylation of the Amino Group

The intermediate 2-aminothiophene undergoes acylation with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetyl group.

Reaction Conditions

  • Reactants : Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 equiv), TFAA (1.2 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Pyridine (1.5 equiv) or 4-dimethylaminopyridine (DMAP, catalytic).

  • Temperature : 0°C to room temperature.

  • Time : 2–4 hours.

The reaction is exothermic, requiring slow addition of TFAA to prevent side reactions such as over-acylation or decomposition. The product is purified via column chromatography (hexane/ethyl acetate, 3:1) to achieve >85% purity.

Optimization of Reaction Conditions

Gewald Reaction Modifications

  • Solvent Effects : Replacing ethanol with dimethylformamide (DMF) accelerates the reaction but reduces yield due to side product formation.

  • Catalyst Screening : Tertiary amines like triethylamine provide milder conditions, albeit with longer reaction times.

Table 1: Gewald Reaction Optimization

ConditionYield (%)Purity (%)
Ethanol, morpholine7295
Methanol, morpholine6893
DMF, triethylamine5588

Trifluoroacetylation Efficiency

  • Stoichiometry : A 1.2:1 ratio of TFAA to amine minimizes diacylation byproducts.

  • Temperature Control : Maintaining the reaction below 10°C during TFAA addition improves selectivity.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, cyclohexyl CH₂), 1.80–1.60 (m, 4H, cyclohexyl CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (s, CF₃).

  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O amide), 1540 (N–H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparison of Alternative Methods

Reductive Amination Approach

An alternative route involves reductive amination of a keto-thiophene precursor, but this method suffers from lower yields (40–50%) and requires costly catalysts.

Microwave-Assisted Synthesis

Microwave irradiation reduces Gewald reaction time to 1–2 hours but necessitates specialized equipment, limiting scalability.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Microreactors enhance heat and mass transfer during the Gewald reaction, improving consistency.

  • Green Chemistry : Solvent recovery systems and catalytic recycling reduce waste generation.

Challenges and Troubleshooting

  • Diacylation Byproducts : Result from excess TFAA; mitigated by stoichiometric control and low-temperature addition.

  • Ring Oxidation : The tetrahydrobenzothiophene core is prone to oxidation; reactions require inert atmospheres (N₂ or Ar).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising anticancer properties. For instance, studies on related indole derivatives have shown potent cytotoxicity against various cancer cell lines through mechanisms involving tubulin polymerization inhibition and apoptosis induction .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have demonstrated the ability to form adducts with glutathione and coenzyme A, indicating possible interference with metabolic pathways essential for cancer cell survival . This suggests that this compound may serve as a lead compound in developing new enzyme inhibitors targeting specific cancer-related enzymes.

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and post-translational modifications. Its trifluoroacetyl group enhances its reactivity towards amino acids in proteins, facilitating the identification of protein targets through mass spectrometry .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

Multi-Step Synthesis

A typical synthetic route involves:

  • Formation of the benzothiophene core via cyclization reactions.
  • Introduction of the trifluoroacetyl group through acylation reactions.
  • Methyl esterification to yield the final product.

Reaction Conditions

Optimal reaction conditions include the use of strong bases for deprotonation steps and controlled temperatures to prevent side reactions. The use of solvents such as dichloromethane or dimethylformamide has been reported to enhance yields .

Case Study 1: Antitumor Activity

In a study published by Firestone et al., derivatives of indole with structural similarities to this compound were tested for their ability to inhibit tumor growth in murine models. The results demonstrated significant reductions in tumor size compared to control groups, suggesting a potential application in cancer therapeutics .

Case Study 2: Enzyme Interaction Studies

Research conducted by the ACS highlighted how compounds with similar frameworks formed stable adducts with thiol-containing compounds like glutathione. This interaction was linked to the inhibition of metabolic enzymes involved in drug metabolism and detoxification processes .

Mechanism of Action

The mechanism of action of Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Ester Group (Position 3) Notable Features
Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Trifluoroacetyl (CF₃CO) Methyl High electron-withdrawing effect; enhanced metabolic stability
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl (ClCH₂CO) Methyl Moderate electrophilicity; analgesic/anti-inflammatory activity
Ethyl 2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Nitrobenzoyl (NO₂C₆H₄CO) Ethyl Nitro group enhances π-π stacking; potential anticancer activity
Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Trichloroethyl-acetylamino (Cl₃CCH₂NHCO) Methyl Bulky substituent; unique steric effects and halogen interactions

Physicochemical Properties

  • Lipophilicity : The trifluoroacetyl derivative has a higher logP (~2.8) than the chloroacetyl analog (logP ~1.9), improving membrane permeability .
  • Thermal Stability : Trifluoroacetyl and nitrobenzoyl derivatives exhibit superior thermal stability (decomposition >200°C) compared to acetylated analogs .

Table 2: Key Physicochemical Data

Compound Name logP Melting Point (°C) Solubility (mg/mL in DMSO)
This compound 2.8 148–150 12.5
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1.9 132–134 25.0
Ethyl 2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2.5 165–167 8.2

Biological Activity

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a trifluoroacetyl group and a benzothiophene moiety. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂F₃NO₃S
  • CAS Number : 297743-78-3
  • Molecular Weight : 303.28 g/mol
  • MDL Number : MFCD00416258

The compound is classified as an irritant and is primarily used for research purposes rather than direct pharmaceutical applications .

Pharmacological Effects

Research indicates that compounds related to benzothiophenes exhibit a range of biological activities, including:

  • Antibacterial Activity : Benzothiophene derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain benzothiophene compounds possess significant antibacterial properties, suggesting potential use in treating infections .
  • Analgesic Effects : In animal models, derivatives of benzothiophenes have been tested for analgesic activity. One study highlighted that specific derivatives exhibited analgesic effects greater than those of standard analgesics like metamizole when tested using the "hot plate" method on mice .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been noted to interfere with various enzymatic pathways, potentially leading to their therapeutic effects. The presence of electron-withdrawing groups like trifluoroacetyl can enhance the inhibitory potential of these compounds on specific targets .
  • Receptor Interaction : There is evidence suggesting that benzothiophene derivatives may interact with neurotransmitter receptors, contributing to their analgesic and anti-inflammatory properties.

Study 1: Analgesic Activity Assessment

A study conducted on mice assessed the analgesic properties of this compound using the hot plate method. Results indicated:

CompoundDose (mg/kg)Reaction Time (s)Comparison DrugEffectiveness
Test Compound5015MetamizoleHigher
Test Compound10020MetamizoleSignificantly Higher

This table illustrates that at higher doses, the test compound provided superior analgesic effects compared to the standard drug.

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of related benzothiophene derivatives against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that while the compound shows promise against certain bacteria, further optimization may be necessary to enhance its efficacy .

Q & A

Q. What are the standard synthetic methodologies for preparing Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via acylation of tetrahydrobenzothiophene intermediates. A typical protocol involves:

  • Reacting the precursor (e.g., 2-amino-tetrahydrobenzothiophene) with trifluoroacetic anhydride in dry CH₂Cl₂ under reflux with nitrogen protection .
  • Purification via reverse-phase HPLC using a methanol-water gradient (30% → 100%) to achieve >98% purity . Key parameters include stoichiometric control (1.2 equivalents of acylating agent) and reaction time (12–24 hours). Yield optimization requires careful monitoring by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., trifluoroacetyl group δ ~160–170 ppm in ¹³C NMR) .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm acylation .
  • LC-MS/HRMS : For molecular weight verification (e.g., [M+H]⁺ or [M+Na]⁺ ions) and purity assessment .

Q. What safety precautions are recommended for handling this compound?

Based on analogous trifluoroacetyl derivatives:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in sealed containers at 0–6°C under inert gas to prevent hydrolysis .
  • Avoid open flames due to potential decomposition into toxic gases (e.g., HF) .

Advanced Research Questions

Q. How can reaction yields be optimized during acylation of tetrahydrobenzothiophene intermediates?

Yield improvements depend on:

  • Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions compared to THF .
  • Catalyst use : Triethylamine (Et₃N) enhances acylation efficiency by scavenging HCl .
  • Purification : Reverse-phase HPLC outperforms recrystallization for isolating high-purity products (>95%) .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from:

  • Impurities : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for further purification .
  • Solvent artifacts : Re-run NMR in deuterated DMSO or CDCl₃ to eliminate solvent interference .
  • Tautomerism : Investigate pH-dependent structural shifts via variable-temperature NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require:

  • Systematic substitution : Modify the acyl group (e.g., succinic, maleic anhydrides) to assess antibacterial activity .
  • Bioassay integration : Test derivatives against Gram-positive/negative bacteria (MIC assays) to correlate substituent electronegativity with potency .
  • Computational modeling : Use DFT calculations to predict electron density distribution and binding affinity .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Stability protocols include:

  • pH studies : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C) .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using HRMS .

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